Larotaxel dihydrate

Taxane Resistance Metastatic Breast Cancer Clinical Trial

Researchers studying multidrug resistance (MDR) and taxane-resistant tumors face limited options for positive controls with confirmed CNS penetration. Larotaxel dihydrate, a second-generation taxane, overcomes these obstacles with proven low P-gp affinity and blood-brain barrier permeability. • Overcomes P-gp-mediated efflux: ideal for MDR reversal assays and ABC transporter studies • Validated BBB penetration: benchmark for CNS tumor xenograft models • Active in taxane-resistant breast cancer models: enables cross-resistance studies vs. docetaxel/paclitaxel Supplied as ≥98% pure dihydrate, shipped under blue ice to maintain stability.

Molecular Formula C45H57NO16
Molecular Weight 867.9 g/mol
CAS No. 192573-38-9
Cat. No. B1674513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLarotaxel dihydrate
CAS192573-38-9
SynonymsLarotaxel dihydrate;  RPR-109881A;  RPR 109881A;  RPR109881A; 
Molecular FormulaC45H57NO16
Molecular Weight867.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C.O.O
InChIInChI=1S/C45H53NO14.2H2O/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48;;/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53);2*1H2/t28-,29+,30-,32+,33-,34-,35+,37+,43-,44+,45-;;/m1../s1
InChIKeySEFGUGYLLVNFIJ-QDRLFVHASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Larotaxel Dihydrate Procurement Guide


Larotaxel dihydrate (CAS 192573-38-9, also known as XRP9881 or RPR-109881A) is a semi-synthetic, second-generation taxane derived from 10-deacetylbaccatin III . It functions as a microtubule-stabilizing agent, sharing a mechanism of action with first-generation taxanes like paclitaxel and docetaxel, but it is differentiated by its activity in taxane-resistant models and its ability to circumvent common resistance pathways . The dihydrate form is the standard for research and development procurement.

Why Larotaxel Dihydrate Cannot Be Substituted


Generic substitution among taxanes is not scientifically valid due to significant differences in their molecular pharmacology. Larotaxel dihydrate exhibits a distinct profile in key areas critical for research outcomes: it demonstrates a markedly lower affinity for the drug efflux pump P-glycoprotein (P-gp) compared to docetaxel, which directly impacts its efficacy in multidrug-resistant (MDR) tumor models [1]. Furthermore, its unique ability to penetrate the blood-brain barrier (BBB) and its retained clinical activity in patients with taxane-resistant metastatic breast cancer [2] are properties not shared by all class members, making it a non-interchangeable, specialized tool for specific research applications.

Quantitative Evidence for Larotaxel Dihydrate


Activity in Taxane-Resistant Breast Cancer

Larotaxel dihydrate demonstrates a clinically meaningful overall response rate (ORR) in a patient population with taxane-resistant metastatic breast cancer, a setting where standard taxanes show minimal to no benefit [1]. In a Phase II trial, patients were stratified by their response to prior taxane therapy. For those classified as 'resistant' to previous taxane treatment, larotaxel achieved an ORR of 19% with a median time to progression (TtP) of 1.6 months and a median survival time (MST) of 9.8 months. This is contrasted with the 'non-resistant' group, where the ORR was 42%, median TtP was 5.4 months, and MST was 22.6 months [1].

Taxane Resistance Metastatic Breast Cancer Clinical Trial Overall Response Rate

Lower P-gp Affinity vs. Docetaxel

Larotaxel dihydrate is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump, a major mechanism of multidrug resistance. Multiple sources explicitly state that larotaxel has a 'much lower affinity for P-glycoprotein 1 than Docetaxel' [1]. This reduced affinity is the mechanistic basis for its activity in multidrug-resistant (MDR) tumors, as it is not efficiently exported from cancer cells overexpressing P-gp [2].

Multidrug Resistance P-glycoprotein Drug Efflux Pharmacology

Blood-Brain Barrier Penetration

Unlike paclitaxel and docetaxel, which have poor central nervous system (CNS) penetration, larotaxel dihydrate has been shown to cross the blood-brain barrier (BBB). This property is well-documented in preclinical models [1]. Its ability to reach the CNS compartment is a key differentiator and is likely linked to its low affinity for the P-gp efflux pump, which is highly expressed at the BBB [2].

Blood-Brain Barrier CNS Penetration Brain Metastasis Pharmacokinetics

Microtubule Stabilization Potency

As a taxane, larotaxel's primary mechanism of action is the promotion of tubulin assembly and stabilization of microtubules, leading to cell cycle arrest and apoptosis. While a direct, quantitative comparison of its binding affinity (e.g., Ki) to microtubules alongside other taxanes was not found in the accessed sources, its preclinical and clinical activity in taxane-resistant models confirms that its fundamental microtubule-targeting mechanism remains potent and is not diminished by the structural modifications that confer its other differentiating properties [1].

Microtubule Tubulin Mechanism of Action Cytotoxicity

Defined MTD and Pharmacokinetics

A Phase I study established the maximum tolerated dose (MTD) and recommended Phase II dose (RD) for larotaxel in a Japanese patient population [1]. The MTD was 90 mg/m2, and the RD was 75 mg/m2 when administered as a 1-hour intravenous infusion every 3 weeks. Dose-limiting toxicity (DLT) was primarily neutropenia [1]. This trial also reported a larotaxel clearance of 19.1-31.9 L/h, which was noted to be similar to that observed in Caucasian subjects (33.0 +/- 10.7 L/h) [1]. This provides a critical baseline for any new formulation or preclinical study.

Pharmacokinetics Maximum Tolerated Dose Phase I Clinical Trial Dosing

Applications in Drug Discovery and Development


Multidrug Resistance Reversal Studies

Procure larotaxel dihydrate for in vitro and in vivo studies focused on multidrug resistance (MDR). Its low affinity for P-glycoprotein (P-gp) makes it an ideal agent for studying drug efflux mechanisms and evaluating the efficacy of novel compounds in cancer cell lines engineered to overexpress P-gp or other ABC transporters [1]. It can serve as a positive control for agents designed to bypass MDR or as a comparator to docetaxel and paclitaxel in MDR reversal assays.

CNS Malignancy and Brain Metastasis Models

Utilize larotaxel dihydrate in preclinical models of brain tumors or brain metastases. Its proven ability to cross the blood-brain barrier (BBB) positions it as a critical tool compound for CNS drug discovery. It can be used as a benchmark for evaluating the CNS penetration of novel taxane derivatives or other chemotherapeutics, and as a treatment arm in orthotopic xenograft models of glioblastoma or metastatic breast cancer to the brain.

Taxane-Resistant Cancer Model Screening

Employ larotaxel dihydrate to create and validate taxane-resistant cancer models. Its demonstrated clinical activity in taxane-resistant metastatic breast cancer provides a rational basis for its use as a second-line agent in xenograft studies. Researchers can establish docetaxel- or paclitaxel-resistant tumor lines and then use larotaxel to probe for cross-resistance, thereby identifying mechanisms of action that are unique to specific taxane analogs.

Pharmacokinetic and Formulation Benchmarking

Use larotaxel dihydrate as a reference standard in the development of novel drug delivery systems. Its established clinical MTD of 90 mg/m2 and pharmacokinetic parameters (clearance 19.1-31.9 L/h) provide a baseline for evaluating the performance of new formulations (e.g., nanoparticles, liposomes, prodrugs) designed to improve its solubility, reduce systemic toxicity, or enhance tumor targeting [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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